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Compound of Interest

Compound Name: Ampk-IN-1

Cat. No.: B11934781 Get Quote

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Initial Premise Correction: The compound of interest, Ampk-IN-1, is characterized in scientific

literature and commercial databases as an activator of AMP-activated protein kinase (AMPK),

not a selective inhibitor. This guide will first present the available data for Ampk-IN-1 in its

correct classification. Subsequently, to address the underlying interest in selective AMPK

inhibition, this document will provide a comprehensive overview of two well-characterized,

potent, and selective AMPK inhibitors: SBI-0206965 and BAY-3827.

Part 1: Ampk-IN-1 as an AMPK Activator
Ampk-IN-1 is a small molecule that has been shown to activate AMPK. Its primary utility in

research is for inducing AMPK signaling pathways.

Data Presentation: Quantitative Profile of Ampk-IN-1
Compound Target Isoform Assay Type

Potency
(EC50)

Downstream
Effect

Ampk-IN-1 α2β2γ1
Biochemical

Assay
551 nM[1][2][3]

Induces

phosphorylation

of Acetyl-CoA

Carboxylase

(ACC) and eEF2.

[1]
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Mechanism of Action
Ampk-IN-1 functions as a direct activator of AMPK.[1] Activation of AMPK by Ampk-IN-1 leads

to the phosphorylation of downstream targets. For instance, in mouse epitrochlearis muscle, a

5 µM concentration of Ampk-IN-1 for 60 minutes induces the phosphorylation of ACC.

Furthermore, it promotes the phosphorylation of eukaryotic elongation factor 2 (eEF2) in a

manner that is independent of the mTORC1 signaling pathway.

Part 2: A Technical Guide to Selective AMPK
Inhibitors
For researchers focused on the therapeutic potential of inhibiting AMPK, particularly in contexts

like established cancers, several selective inhibitors have been developed. This guide will focus

on two prominent examples: SBI-0206965 and BAY-3827.

Data Presentation: Comparative Quantitative Profiles of
Selective AMPK Inhibitors
The following tables summarize the inhibitory potency and selectivity of SBI-0206965 and BAY-

3827.

Table 1: In Vitro Inhibitory Potency (IC50)
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Compound Target/Isoform
ATP
Concentration

IC50 (nM) Reference(s)

BAY-3827 Rat Liver AMPK 200 µM 17

Human α1β1γ1 200 µM 25

Human α2β2γ1 200 µM 70

Human α2

(Kinase Domain)
200 µM 89

Human α2β1γ1 10 µM 1.4

Human α2β1γ1 2 mM 15

SBI-0206965 α1 AMPK Not Specified 400

α2 AMPK Not Specified 330

Rat Liver AMPK 200 µM 360

Human α1β1γ1 200 µM 250

Table 2: Kinase Selectivity Profile
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Compound Primary Target Selectivity Notes Reference(s)

BAY-3827 AMPK

Highly selective;

tested against 331

kinases and showed

over 500-fold

selectivity for most.

Potently inhibits RSK

isoforms (RSK1-4).

SBI-0206965 AMPK / ULK1

Originally developed

as a ULK1 inhibitor

(IC50 = 108 nM). Also

inhibits ULK2 (IC50 =

711 nM). Shows

markedly lower

promiscuity compared

to the non-selective

inhibitor Compound C.

Mechanism of Action of Selective Inhibitors
Both SBI-0206965 and BAY-3827 are direct inhibitors of AMPK's kinase activity. Biochemical

characterization has revealed that they act as mixed-type inhibitors with respect to ATP. A co-

crystal structure of SBI-0206965 with the AMPK kinase domain shows that it binds in a pocket

that partially overlaps with the ATP-binding site, characteristic of a type IIb inhibitor.

Interestingly, despite being potent inhibitors, both compounds have been observed to

paradoxically increase the phosphorylation of AMPK at its activating site, Threonine-172, in

cellular contexts. This is thought to occur because the inhibitors, by binding to the kinase

domain, induce a conformation that protects Thr172 from dephosphorylation by phosphatases.

Experimental Protocols
In Vitro AMPK Kinase Activity Assay (ADP-Glo™ Format)
This protocol is a common method for determining the in vitro potency (IC50 for inhibitors or

EC50 for activators) of compounds against purified AMPK. The ADP-Glo™ assay measures
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kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

Purified recombinant AMPK (e.g., α1/β1/γ1 or α2/β1/γ1 isoforms).

SAMS peptide substrate (HMRSAMSGLHLVKRR).

AMPK Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50

µM DTT, 100 µM AMP).

ATP solution.

Test compounds (inhibitor or activator) serially diluted in DMSO.

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection

Reagent).

White, opaque 96-well or 384-well plates.

Plate-reading luminometer.

Procedure:

Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations

or DMSO as a vehicle control.

Enzyme Addition: Add 2 µL of purified AMPK enzyme diluted in kinase assay buffer.

Initiation: Start the reaction by adding 2 µL of a substrate/ATP mix. The final ATP

concentration should be at or near the Km for the specific AMPK isoform.

Incubation: Incubate the plate at room temperature for 60 minutes.

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase

reaction and depletes the remaining ATP.

Incubation: Incubate at room temperature for 40 minutes.
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ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to

each well. This converts the ADP generated by the kinase reaction into ATP, which is then

used by a luciferase to generate a luminescent signal.

Incubation: Incubate at room temperature for 30-60 minutes.

Measurement: Read the luminescence using a plate reader.

Data Analysis: Calculate the percentage of inhibition or activation relative to the DMSO

control. For inhibitors, determine the IC50 value by fitting the data to a dose-response curve

using non-linear regression.

Cellular AMPK Target Engagement Assay (Western Blot
for p-ACC)
This protocol determines a compound's ability to modulate AMPK activity within intact cells by

measuring the phosphorylation status of a key downstream target, Acetyl-CoA Carboxylase

(ACC), at Serine 79.

Materials:

Cultured cells (e.g., HEK293, U2OS, or primary hepatocytes).

Cell culture medium and supplements.

Test compound (inhibitor or activator).

Known AMPK activator (e.g., AICAR) or inhibitor for controls.

Ice-cold Phosphate-Buffered Saline (PBS).

Phospho-protein lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase

inhibitors).

BCA protein assay kit.

SDS-PAGE equipment and reagents.
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PVDF membranes.

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

Primary antibodies:

Rabbit anti-phospho-ACC (Ser79).

Rabbit anti-total ACC.

Rabbit anti-phospho-AMPKα (Thr172).

Rabbit anti-total AMPKα.

Antibody for a loading control (e.g., β-actin or GAPDH).

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).

Enhanced Chemiluminescence (ECL) substrate.

Chemiluminescence imaging system.

Procedure:

Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with

various concentrations of the test compound for a specified duration (e.g., 30-60 minutes).

Include vehicle (DMSO) and positive/negative controls.

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells directly on

the plate with ice-cold lysis buffer.

Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and clarify

by centrifugation. Determine the protein concentration of the supernatants using a BCA

assay.

Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples.

Prepare samples with Laemmli buffer and denature by heating. Load equal amounts of

protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
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Western Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary

antibody against phospho-ACC (Ser79) or phospho-AMPK (Thr172), diluted in blocking

buffer (e.g., 1:1000).

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST.

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Signal Detection: Wash the membrane again three times with TBST. Apply ECL substrate

and visualize the bands using a chemiluminescence imager.

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped

and reprobed with antibodies for total ACC, total AMPK, and a loading control.

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio

of the phosphorylated protein to the total protein and/or loading control to determine the

relative change in phosphorylation.

Kinase Selectivity Profiling
To determine the selectivity of an AMPK inhibitor, it should be tested against a broad panel of

other kinases. This is often performed as a service by specialized companies using radiometric

or luminescence-based assays.

General Workflow:

Primary Screen: The inhibitor is tested at a single, high concentration (e.g., 1 µM or 10 µM)

against a large panel of kinases (e.g., >100 kinases).

Hit Identification: Any kinase that shows significant inhibition (e.g., >50% inhibition) is

identified as a potential off-target.

IC50 Determination: For each identified "hit," a full dose-response curve is generated to

determine the IC50 value.
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Selectivity Score Calculation: The selectivity can be quantified in various ways, such as by

calculating the ratio of the IC50 for an off-target kinase to the IC50 for the primary target

(AMPK). A larger ratio indicates greater selectivity.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows

Cellular Stress
(e.g., Low Glucose, Hypoxia)

LKB1

 activates

AMPK

 phosphorylates (Thr172)
 activates

ACC
(Active)

 phosphorylates

p-ACC (Ser79)
(Inactive)

Fatty Acid
Synthesis

 inhibits

Fatty Acid
Oxidation

 promotes

Selective Inhibitor
(e.g., BAY-3827)

 inhibits

Activator
(e.g., Ampk-IN-1)

 activates

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11934781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: AMPK signaling pathway modulation by activators and inhibitors.
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Caption: Workflow for an in vitro AMPK inhibitor assay (ADP-Glo™).
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Caption: Workflow for cellular analysis of AMPK inhibition via Western blot.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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